![molecular formula C28H40B3F12P2RhS B13144535 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate involves several steps:
Formation of the Phospholane Ligands: The phospholane ligands are synthesized through a series of reactions involving the appropriate phosphine precursors.
Complexation with Rhodium: The phospholane ligands are then complexed with rhodium, typically using rhodium chloride as the starting material.
Addition of Tetrafluoroborate: The final step involves the addition of tetrafluoroborate to form the complete complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the phospholane ligands.
Rhodium Complexation: Industrial reactors are used to complex the ligands with rhodium.
Purification and Crystallization: The final product is purified and crystallized to ensure high purity and yield.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often leading to the formation of higher oxidation state complexes.
Reduction: It can also participate in reduction reactions, particularly in catalytic cycles.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is often used in reduction reactions, especially in hydrogenation processes.
Substitution: Various phosphine ligands can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the major products are typically reduced organic compounds.
科学研究应用
Chemistry
Catalysis: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules.
Organic Synthesis: It is employed in various organic synthesis reactions to improve yield and selectivity.
Biology
Enzyme Mimicry: The compound is studied for its potential to mimic the activity of natural enzymes in biological systems.
Medicine
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry
Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals.
Polymerization: It is also employed in polymerization reactions to produce high-performance polymers.
作用机制
The mechanism by which 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the substrate. The phospholane ligands provide a chiral environment, which is crucial for asymmetric catalysis. The rhodium center facilitates the activation of hydrogen and its subsequent transfer to the substrate, leading to the desired product.
相似化合物的比较
Similar Compounds
- 2,3-bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 2,3-bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Uniqueness
The uniqueness of 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate lies in its specific ligand structure, which provides a highly chiral environment. This makes it particularly effective in asymmetric hydrogenation reactions compared to other similar compounds .
属性
分子式 |
C28H40B3F12P2RhS |
|---|---|
分子量 |
834.0 g/mol |
IUPAC 名称 |
2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.3BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;3*2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;;;/q;;3*-1;+3/b;2-1-,8-7-;;;;/t13-,14-,15-,16-;;;;;/m1...../s1 |
InChI 键 |
KOFSAQMFYMWRDE-CGBDERNESA-N |
手性 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(SC3=CC=CC=C23)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh+3] |
规范 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



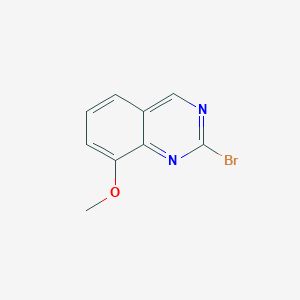
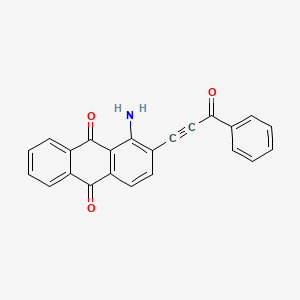
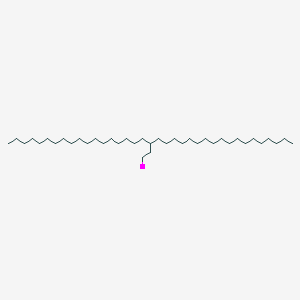
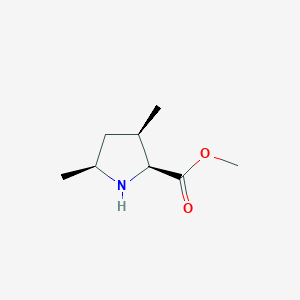


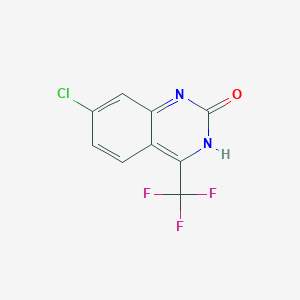
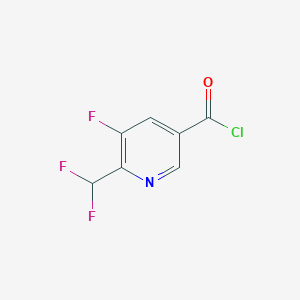


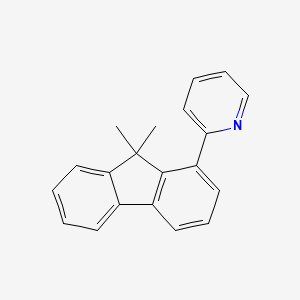
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)

